2-Boc-amino-3,3-diphenyl propionic acid

Description

Significance of Unnatural Amino Acid Derivatives in Organic Synthesis

Unnatural amino acids (UAAs) are amino acids that are not found in the canonical set of twenty proteinogenic amino acids. Their incorporation into peptides and other organic molecules offers a powerful tool to modulate biological activity, enhance stability, and introduce novel functionalities. qyaobio.com In organic synthesis, UAAs serve as versatile building blocks for the construction of complex molecular architectures. researchgate.net They are frequently integrated into drug-like compounds to provide chirality, dense functionality, and convenient handles for further chemical modification. bioascent.com

The synthesis of unnatural α-amino acids has garnered significant attention in recent years as it is crucial for the de novo design of peptidomimetics, which are molecules that mimic the conformation of natural, active peptides. researchgate.net The incorporation of UAAs can enhance the affinity and selectivity of a peptide for its target and increase its stability by inducing or stabilizing secondary structures like α-helices and β-sheets, thereby increasing resistance to proteolytic degradation. researchgate.net Synthetic methodologies for producing UAAs include diastereoselective and enantioselective synthesis, as well as modifications of natural amino acids. qyaobio.com

Historical Context and Evolution of Phenylalanine Analogues in Research

The study of phenylalanine, an essential aromatic amino acid, dates back to the late 19th and early 20th centuries. metwarebio.com Its chemical structure was elucidated by Emil Fischer in 1901 through synthesis. metwarebio.com A pivotal moment in the history of phenylalanine research was the discovery of its link to the genetic disorder phenylketonuria (PKU) in the 1930s and 1940s. metwarebio.com This discovery highlighted the critical role of phenylalanine metabolism in human health.

The development of phenylalanine analogues has been driven by the desire to create probes for studying biological systems and to develop new therapeutic agents. By modifying the phenyl ring or the amino acid backbone, researchers have been able to fine-tune the properties of these molecules. For instance, fluorinated phenylalanine analogues are used as probes for site-specific sensing in 19F nuclear magnetic resonance (NMR) spectroscopy with minimal impact on protein properties. researcher.life Other modifications, such as the introduction of conjugated aryl-alkyne side chains, have led to the creation of fluorescent imaging agents. researcher.life The synthesis of phenylalanine analogues has evolved from classical methods to more efficient strategies, including one-pot syntheses and the use of chiral catalysts. researcher.life These advancements have expanded the toolbox available to medicinal chemists for creating novel compounds with tailored properties. bioascent.com

Structural Features and Their Relevance to Synthetic Design

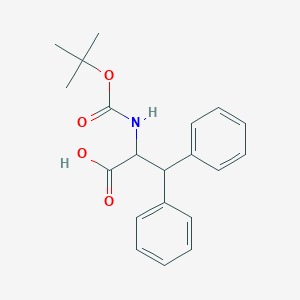

The molecular structure of 2-Boc-amino-3,3-diphenyl propionic acid is a key determinant of its utility in synthetic design. The presence of the Boc protecting group on the nitrogen atom is a common strategy in peptide synthesis to prevent unwanted side reactions at the amino group while the carboxylic acid end is activated for coupling. This protecting group can be readily removed under acidic conditions.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJDOLCFYZSNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392945 | |

| Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119363-63-2 | |

| Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Boc Amino 3,3 Diphenyl Propionic Acid and Its Stereoisomers

General Synthetic Strategies and Chemical Transformations

The construction of 2-Boc-amino-3,3-diphenyl propionic acid necessitates a thoughtful approach to assembling its core structure, which comprises a propionic acid backbone, a tert-butoxycarbonyl (Boc) protected amine at the C2 position, and two phenyl groups at the C3 position.

Approaches to the Propionic Acid Backbone Formation

The formation of the propionic acid backbone often serves as the initial step in the synthesis. One common strategy involves the use of malonic ester synthesis or its variations. For instance, a suitably substituted malonic ester can be alkylated or arylated, followed by hydrolysis and decarboxylation to yield the desired propionic acid derivative.

Another approach involves the Michael addition of a nucleophile to a cinnamic acid derivative. For example, the reaction of an organometallic reagent, such as a diphenylcuprate, with a protected β-amino acrylic acid ester could potentially establish the 3,3-diphenyl moiety and the propionic acid backbone in a single step.

Introduction and Manipulation of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The introduction of the Boc group is typically achieved by reacting the free amino group of a precursor, such as 2-amino-3,3-diphenylpropionic acid, with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate or triethylamine.

Alternatively, the Boc-amino group can be introduced earlier in the synthetic sequence. For instance, a precursor already containing the Boc-protected amine can be utilized in the backbone-forming reactions. This strategy can streamline the synthesis and avoid potential side reactions involving the free amine.

Regioselective Functionalization and Diphenyl Moiety Introduction

The introduction of the two phenyl groups at the C3 position is a critical transformation. One strategy involves the use of a precursor that already contains one phenyl group, followed by the introduction of the second. For example, a β-phenylalanine derivative could be a suitable starting material.

A more direct approach involves the reaction of a carbonyl compound with two equivalents of an organometallic phenyl reagent, such as phenylmagnesium bromide or phenyllithium. For instance, the reaction of a pyruvate derivative with an excess of a phenyl Grignard reagent, followed by subsequent transformations, could lead to the formation of the 3,3-diphenylpropionic acid backbone.

Enantioselective Synthesis of Chiral this compound

Accessing enantiomerically pure forms of this compound is crucial for its applications in pharmaceuticals and chiral synthesis. This is primarily achieved through asymmetric catalysis.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral β-amino acids. Chiral catalysts can be employed to control the stereochemistry of key bond-forming reactions. For instance, the enantioselective conjugate addition of a nitrogen nucleophile to a suitable α,β-unsaturated ester bearing the diphenyl moiety at the β-position, catalyzed by a chiral Lewis acid or organocatalyst, could provide a direct route to the chiral product.

Similarly, the asymmetric alkylation of a glycine (B1666218) enolate equivalent with a diphenylmethyl halide in the presence of a chiral phase-transfer catalyst represents another potential strategy for establishing the chiral center at the C2 position.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and widely used method for the synthesis of chiral amino acids. This approach typically involves the hydrogenation of a prochiral dehydroamino acid precursor in the presence of a chiral transition metal complex, most commonly based on rhodium or ruthenium.

For the synthesis of this compound, a suitable precursor would be (Z)-2-(tert-butoxycarbonylamino)-3,3-diphenylacrylic acid. The asymmetric hydrogenation of this substrate using a chiral rhodium catalyst, such as those derived from chiral phosphine ligands like DuPhos, BINAP, or Josiphos, would be expected to yield the desired product with high enantioselectivity. The choice of ligand is critical in determining the stereochemical outcome of the reaction.

While specific research data on the asymmetric hydrogenation of the dehydro-precursor to this compound is not extensively documented, the general applicability of this method to a wide range of dehydroamino acids suggests its high potential for success. The table below presents representative data from the Rh-catalyzed asymmetric hydrogenation of analogous β,β-disubstituted dehydroamino acid derivatives, illustrating the high enantioselectivities typically achieved with this methodology.

Table 1: Representative Results for Rh-Catalyzed Asymmetric Hydrogenation of β,β-Disubstituted Dehydroamino Acid Derivatives

| Entry | Dehydroamino Acid Substrate | Chiral Ligand | Solvent | H₂ Pressure (atm) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| 1 | (Z)-N-Acetyl-β,β-dimethyl-dehydroalanine | (R,R)-Me-DuPhos | Methanol (B129727) | 1 | >99 |

| 2 | (Z)-N-Benzoyl-β-phenyl-β-methyl-dehydroalanine | (S,S)-Et-DuPhos | Methanol | 1 | 98 |

| 3 | (Z)-N-Acetyl-β-naphthyl-β-methyl-dehydroalanine | (R,R)-Me-BPE | Toluene | 4 | 96 |

The data in Table 1, derived from studies on structurally similar substrates, strongly supports the feasibility of employing Rh-catalyzed asymmetric hydrogenation for the efficient and highly enantioselective synthesis of this compound. The optimization of reaction conditions, including the choice of chiral ligand, solvent, and hydrogen pressure, would be key to achieving high yields and enantioselectivities for this specific transformation.

Chiral Ligand Design for Enantiocontrol

The enantioselective synthesis of 2-Boc-amino-3,3-diphenylpropionic acid can be effectively achieved through asymmetric hydrogenation of a suitable prochiral precursor, utilizing transition metal catalysts complexed with chiral ligands. The design of the chiral ligand is paramount in dictating the stereochemical outcome of the reaction.

One of the most successful approaches involves the rhodium-catalyzed asymmetric hydrogenation of N-Boc-β-(diphenylmethylene)-α-amino acid esters. In this strategy, chiral diphosphine ligands, such as those from the Josiphos family, have demonstrated exceptional efficacy. These ligands create a chiral environment around the metal center, directing the hydrogenation to one face of the double bond, thereby establishing the desired stereocenter at the α-carbon with high enantioselectivity.

Table 1: Chiral Ligands in Asymmetric Hydrogenation for 2-Boc-amino-3,3-diphenylpropionic Acid Synthesis

| Ligand Family | Metal Catalyst | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Josiphos | Rhodium | N-Boc-β-(diphenylmethylene)-α-amino acid ester | >95% | wikipedia.org |

| DuanPhos | Rhodium | Similar β,β-diaryl dehydroamino acids | High | Not specified |

The Josiphos ligands, with their ferrocene backbone, provide a rigid and well-defined chiral pocket that effectively discriminates between the two prochiral faces of the substrate. The choice of substituents on the phosphine groups can be tuned to optimize both reactivity and enantioselectivity for specific substrates.

Chiral Pool Synthesis Utilizing Pre-existing Stereocenters

Chiral pool synthesis offers an alternative and powerful strategy for the preparation of enantiomerically pure 2-Boc-amino-3,3-diphenylpropionic acid by starting from readily available chiral building blocks. Naturally occurring amino acids, such as (R)- or (S)-phenylglycine and their derivatives, are common starting materials for this approach.

A plausible synthetic route could commence with a chiral amino alcohol derived from a natural amino acid. For instance, (R)-phenylglycinol can be elaborated through a series of stereoconservative reactions to introduce the second phenyl group at the β-position. This might involve the conversion of the hydroxyl group into a good leaving group, followed by a nucleophilic substitution with a diphenylmethyl organometallic reagent. The stereocenter from the starting amino acid directs the approach of the nucleophile, thereby controlling the stereochemistry of the newly formed carbon-carbon bond. Subsequent manipulation of the functional groups, including protection of the amino group with a Boc moiety and oxidation of the primary alcohol to a carboxylic acid, would yield the target molecule.

While specific examples for the synthesis of 2-Boc-amino-3,3-diphenylpropionic acid via this exact route are not extensively documented in readily available literature, the principles of chiral pool synthesis are well-established and provide a viable pathway to the desired enantiomerically pure product. polimi.itsemanticscholar.org

Diastereoselective Synthesis and Separation Techniques

Diastereoselective synthesis provides a powerful method for controlling the stereochemistry of molecules with multiple chiral centers. In the context of 2-Boc-amino-3,3-diphenylpropionic acid, a diastereoselective approach would involve reacting a chiral substrate with a reagent to generate a mixture of diastereomers, where one diastereomer is formed in excess.

A potential strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent with a diphenylmethyl halide. The pre-existing chirality in the enolate auxiliary would direct the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Once a diastereomeric mixture is obtained, separation can be achieved using various chromatographic techniques. High-performance liquid chromatography (HPLC) is a particularly effective method for separating diastereomers, which, unlike enantiomers, exhibit different physical and chemical properties.

Table 2: Chromatographic Separation of Diastereomers

| Chromatographic Technique | Stationary Phase | Principle of Separation | Application |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Normal or Reversed-Phase Silica | Differences in polarity and interaction with the stationary phase. | Separation of diastereomeric esters or amides of 2-Boc-amino-3,3-diphenylpropionic acid. sigmaaldrich.comgoogle.com |

The choice of the stationary phase (e.g., silica gel for normal-phase or C18 for reversed-phase) and the mobile phase composition are critical for achieving optimal separation of the diastereomers.

Resolution of Racemic this compound

The resolution of a racemic mixture of 2-Boc-amino-3,3-diphenylpropionic acid is a common and practical approach to obtain the individual enantiomers. This can be accomplished through either chemical or enzymatic methods.

Chemical Resolution via Chiral Amine Salt Formation

Chemical resolution relies on the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine. The resulting diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Commonly used chiral amines for the resolution of carboxylic acids include (R)-(+)-1-phenylethylamine, (S)-(-)-1-phenylethylamine, brucine, and cinchonidine. The choice of the resolving agent and the crystallization solvent is crucial for achieving efficient separation.

Table 3: Common Chiral Amines for Resolution of Carboxylic Acids

| Chiral Amine | Availability | Comments |

|---|---|---|

| (R)-(+)-1-Phenylethylamine | Commercially available | Widely used for the resolution of a variety of acidic compounds. sigmaaldrich.comnih.gov |

| (S)-(-)-1-Phenylethylamine | Commercially available | The enantiomer of the above, allowing for the isolation of the other enantiomer of the acid. |

| Brucine | Natural product | Often effective but can be toxic. |

Once the diastereomeric salts are separated, the desired enantiomer of 2-Boc-amino-3,3-diphenylpropionic acid can be liberated by treatment with an acid to break the salt, followed by extraction.

Enzymatic Resolution Approaches

Enzymatic resolution offers a highly selective and environmentally benign alternative to chemical resolution. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic substrate.

For the resolution of 2-Boc-amino-3,3-diphenylpropionic acid, a common strategy is the enantioselective hydrolysis of its corresponding racemic ester derivative (e.g., the methyl or ethyl ester). A lipase, such as Candida antarctica lipase B (CALB), can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

Table 4: Lipases Used in the Resolution of Amino Acid Derivatives

| Lipase | Source | Common Application |

|---|---|---|

| Candida antarctica Lipase B (CALB) | Fungus | Widely used for the resolution of a broad range of chiral esters and amides. nih.gov |

| Pseudomonas cepacia Lipase (PSL) | Bacterium | Effective for the resolution of various chiral compounds. |

The separation of the resulting carboxylic acid from the unreacted ester is typically straightforward due to their different chemical properties, often achieved by simple acid-base extraction. This method allows for the isolation of both enantiomers in high optical purity.

Solid-Phase Synthesis Protocols for this compound Incorporation

The incorporation of the sterically demanding 2-Boc-amino-3,3-diphenylpropionic acid into peptide chains using solid-phase peptide synthesis (SPPS) requires optimized protocols to ensure efficient coupling and prevent side reactions. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method for SPPS. bachem.comseplite.compeptide.com

The general steps for incorporating this bulky amino acid are as follows:

Resin Selection and Loading: A suitable resin, such as Merrifield or PAM resin, is chosen. The first amino acid is attached to the resin, typically as its cesium salt to minimize racemization. chempep.com

Deprotection: The temporary Boc protecting group on the N-terminus of the resin-bound amino acid is removed using an acidic solution, commonly trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com

Neutralization: The resulting ammonium salt is neutralized with a tertiary amine, such as diisopropylethylamine (DIEA), to liberate the free amine for the subsequent coupling step.

Coupling: The incoming 2-Boc-amino-3,3-diphenylpropionic acid is activated and coupled to the N-terminal amine of the growing peptide chain. Due to the steric hindrance of the diphenylmethyl group, robust coupling reagents are necessary to drive the reaction to completion.

Table 5: Coupling Reagents for Hindered Amino Acids in Boc-SPPS

| Coupling Reagent | Description |

|---|---|

| HBTU/HOBt | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate with 1-hydroxybenzotriazole. A highly efficient and commonly used coupling cocktail. peptide.comrsc.org |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide with 1-hydroxybenzotriazole. A cost-effective and widely used combination. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. A highly reactive uronium salt-based reagent, particularly effective for difficult couplings. |

Double coupling or extended reaction times may be necessary to ensure complete incorporation of this bulky amino acid. Monitoring the coupling reaction using a qualitative test, such as the Kaiser test, is crucial to confirm the absence of free amino groups before proceeding to the next cycle.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, convergence, and ability to generate molecular complexity in a single operation. For the synthesis of this compound, the most plausible strategies would revolve around the formation of the α-amino nitrile or a related precursor, followed by in-situ hydrolysis and protection.

A prominent and adaptable method is the Strecker synthesis . This classical multicomponent reaction involves the condensation of a ketone or aldehyde, an amine source (like ammonia or an ammonium salt), and a cyanide source (such as potassium cyanide) to form an α-aminonitrile. chemeurope.comwikipedia.org This intermediate can then be hydrolyzed to the corresponding amino acid. The use of a ketone as the carbonyl component leads to the formation of α,α-disubstituted amino acids. wikipedia.org

In a hypothetical one-pot synthesis of the target molecule, benzophenone would serve as the ketone precursor. The reaction with an ammonium salt and potassium cyanide would generate the α-aminonitrile, 2-amino-3,3-diphenylpropanenitrile. Subsequent hydrolysis, followed by protection of the amino group with di-tert-butyl dicarbonate (Boc₂O), would yield the desired this compound. The entire sequence could potentially be carried out in a single reaction vessel, though it may require sequential addition of reagents and adjustment of reaction conditions.

For instance, a patent from 1946 describes the multicomponent synthesis of the antiepileptic drug phenytoin, which involves the reaction of benzophenone, ammonium carbonate, and potassium cyanide in aqueous ethanol. nih.gov This demonstrates the feasibility of using benzophenone as a substrate in such multicomponent reactions.

| Reaction | Reactants | Reagents/Catalysts | Solvent | Product | Notes |

| Hypothetical Strecker Synthesis | Benzophenone, Ammonium Chloride, Potassium Cyanide, Di-tert-butyl dicarbonate | Acid/Base for hydrolysis | Aqueous/Organic co-solvent | This compound | This is a proposed one-pot sequence involving Strecker reaction followed by Boc-protection. |

Other notable multicomponent reactions for amino acid synthesis include the Petasis reaction and the Ugi reaction . The Petasis, or borono-Mannich, reaction is a three-component reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. wikipedia.org While powerful for generating a variety of amino acids, its direct application to the synthesis of 2-amino-3,3-diphenyl propionic acid would require a less common boronic acid precursor.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org While highly versatile, the requirement of an isocyanide and the formation of an amide product would necessitate additional steps to obtain the target carboxylic acid, making a one-pot approach more complex.

While a dedicated, optimized one-pot or multicomponent protocol for the synthesis of this compound is not yet prominently featured in the literature, the principles of the Strecker synthesis provide a strong foundation for the development of such an efficient and convergent route.

Chemical Transformations and Derivative Synthesis of 2 Boc Amino 3,3 Diphenyl Propionic Acid Scaffold

Functional Group Interconversions on the Propionic Acid Core

Functional group interconversion (FGI) is a cornerstone of organic synthesis, enabling the transformation of one functional group into another. For the 2-Boc-amino-3,3-diphenyl propionic acid core, a key interconversion is the reduction of the carboxylic acid to a primary alcohol. This transformation removes the acidic nature of the molecule and introduces a hydroxyl group, which can serve as a handle for further synthetic modifications.

A common method for this reduction involves a two-step, one-pot procedure. The carboxylic acid is first activated with ethyl chloroformate to form a reactive mixed anhydride (B1165640) intermediate. This intermediate is then reduced in situ by a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in water at room temperature. This method is advantageous as it avoids the use of harsher reducing agents that might affect other parts of the molecule. core.ac.uk

Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to directly reduce the carboxylic acid to the corresponding primary alcohol, 2-Boc-amino-3,3-diphenylpropan-1-ol. This reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). While highly efficient, LiAlH₄ is less selective and requires careful handling. core.ac.uk

| Transformation | Reagents & Conditions | Product |

| Carboxylic Acid to Primary Alcohol | 1. Ethyl chloroformate, THF2. NaBH₄, H₂O, RT | 2-Boc-amino-3,3-diphenylpropan-1-ol |

| Carboxylic Acid to Primary Alcohol | LiAlH₄, Anhydrous THF | 2-Boc-amino-3,3-diphenylpropan-1-ol |

Synthesis of Diversified Analogs and Homologs

The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis and amino acid chemistry due to its stability under many reaction conditions and its facile removal under acidic conditions. total-synthesis.com

Deprotection: The primary modification at the amino group is the removal of the Boc protector. This is typically achieved by treatment with a strong acid. A standard protocol involves using trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), which cleanly cleaves the carbamate (B1207046) to yield the free amine as a trifluoroacetate (B77799) salt. nih.govmasterorganicchemistry.comug.edu.pl Other acidic systems, such as hydrogen chloride (HCl) in dioxane or methanol (B129727), are also effective. nih.gov A milder method employing oxalyl chloride in methanol has also been reported, which proceeds efficiently at room temperature. nih.govresearchgate.net

N-Acylation and N-Alkylation: Once deprotected, the resulting free amine of 3,3-diphenylalanine is available for a range of functionalization reactions. N-acylation can be performed using acid chlorides or anhydrides under basic conditions to form new amide bonds. More commonly, the free amine is coupled with another carboxylic acid using standard peptide coupling reagents to create dipeptide structures.

N-alkylation, particularly N-methylation, is a valuable modification in medicinal chemistry as it can enhance peptide bioavailability. Following Boc deprotection, the free amine can be alkylated using various methods. A common approach for N-methylation of N-Boc protected amino acids involves the use of a strong base, like sodium hydride (NaH), and methyl iodide (MeI). monash.edu However, to avoid potential racemization, alternative methods such as reductive amination of the free amine with formaldehyde (B43269) followed by reduction are often preferred.

| Reaction | Reagents & Conditions | Result |

| Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Forms the primary amine (TFA salt) |

| HCl in Dioxane or Methanol | Forms the primary amine (HCl salt) | |

| Oxalyl Chloride in Methanol | Forms the primary amine (HCl salt) | |

| N-Alkylation | NaH, Methyl Iodide (MeI), THF | N-methylation of the amino group |

The carboxylic acid moiety is a versatile handle for derivatization, most commonly through the formation of esters and amides. These reactions are fundamental to peptide synthesis and the creation of prodrugs.

Esterification: Esters of this compound can be synthesized through several methods. A classic approach is Fischer esterification, which involves refluxing the carboxylic acid in an excess of the desired alcohol under acidic catalysis. For more sensitive substrates, milder conditions are necessary. The use of coupling reagents, such as Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), can facilitate esterification under neutral conditions, which is particularly useful for complex molecules. mdpi.com

Amide Bond Formation: The formation of an amide bond is one of the most frequent transformations in medicinal chemistry. This is typically achieved by activating the carboxylic acid, which then reacts with a primary or secondary amine. Due to the steric hindrance imposed by the diphenylmethyl group, robust coupling reagents are often required for efficient reaction. researchgate.netrsc.org A wide array of reagents has been developed, primarily for peptide synthesis, that can be applied here. hepatochem.comluxembourg-bio.com The choice of reagent can be critical to achieving high yields and minimizing side reactions like racemization. researchgate.net

| Coupling Reagent Class | Examples | Additives (often used) |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (Diisopropylcarbodiimide) | HOBt (Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | |

| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | DIPEA (Diisopropylethylamine) |

Modifying the phenyl rings of the 3,3-diphenylpropionic acid scaffold is synthetically challenging due to the steric bulk of the diphenylmethyl group and the potential for competing reactions with the other functional groups. However, such modifications would offer a direct route to analogs with altered electronic and steric properties.

Conceptually, the phenyl rings could undergo electrophilic aromatic substitution (EAS). Standard EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) could potentially introduce functional groups at the ortho- or para-positions of the phenyl rings. The bulky nature of the scaffold would likely favor substitution at the less sterically hindered para-position. However, the strong acids used in many EAS reactions could inadvertently cause deprotection of the Boc group, requiring a re-protection step or the use of a more acid-stable amino protecting group.

A more targeted approach for functionalization involves an iodination-stannylation sequence. A related strategy has been demonstrated for N-Boc-phenylalanine, where the methyl ester was first iodinated and then converted to a tri-n-butylstannyl derivative using bis(tributyltin) and a palladium catalyst. nih.gov This stannylated intermediate is highly valuable as it can undergo palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) with a wide variety of organic electrophiles, allowing for the introduction of new carbon-carbon bonds on the aromatic ring.

Preparation of β-Amino Acid Derivatives and their Significance

β-Amino acids are structural isomers of α-amino acids where the amino group is attached to the β-carbon. Peptides constructed from β-amino acids, known as β-peptides, often adopt stable secondary structures and exhibit remarkable resistance to enzymatic degradation, making them highly significant in the development of novel therapeutics and peptidomimetics. illinois.eduorganic-chemistry.org

The most classic method for converting an α-amino acid into its corresponding β-amino acid homolog is the Arndt-Eistert synthesis . organic-chemistry.orgnumberanalytics.comlibretexts.org This multi-step process involves:

Activation: The starting N-Boc-α-amino acid is converted into a more reactive form, typically an acid chloride (using reagents like thionyl chloride) or a mixed anhydride.

Diazoketone Formation: The activated acid is reacted with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone intermediate.

Wolff Rearrangement: In the presence of a metal catalyst (commonly silver oxide, Ag₂O) and a nucleophile (like water), the diazoketone undergoes a Wolff rearrangement. This step involves the expulsion of N₂ gas and a 1,2-rearrangement to form a ketene (B1206846).

Homologation: The ketene is trapped by the nucleophile (water) to form the homologous carboxylic acid, resulting in the desired N-Boc-β-amino acid with one additional carbon in the backbone. libretexts.org

A key advantage of this method is that the Wolff rearrangement proceeds with retention of stereochemistry at the α-carbon. libretexts.org However, the use of diazomethane, which is toxic and explosive, is a significant drawback. rsc.org To address this, safer alternatives have been developed. One such method avoids diazomethane by using a Wittig-type reaction followed by oxidative cleavage to achieve the two-carbon elongation required to form a β³-amino acid methyl ester from an α-amino acid. rsc.org

Alpha-Methylated and Beta-Branched Amino Acid Analogs

Alpha-Methylated Analogs: The introduction of a methyl group at the α-carbon of an amino acid creates a quaternary stereocenter, which can significantly constrain the conformational flexibility of peptides and enhance their resistance to racemization and enzymatic degradation. A general strategy for the α-methylation of N-Boc-amino acids involves a multi-step sequence:

Esterification of the carboxylic acid (e.g., to a methyl or ethyl ester).

Deprotonation of the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form an ester enolate.

Alkylation of the enolate with an electrophile, such as methyl iodide (MeI), to introduce the methyl group at the α-position.

Saponification of the ester to regenerate the carboxylic acid.

This approach must be carefully optimized to avoid side reactions and control stereochemistry.

Beta-Branched Analogs: The this compound scaffold already possesses two phenyl groups at the β-carbon, making it a highly branched structure. The direct introduction of a third substituent (e.g., an alkyl group) onto the β-carbon is synthetically unfeasible due to extreme steric hindrance. Therefore, the synthesis of β-branched analogs with different or additional substituents would not proceed via modification of the existing scaffold. Instead, such compounds would be constructed through entirely different synthetic routes, for example, via conjugate addition reactions to appropriately substituted α,β-unsaturated nitro esters. nih.gov

Applications of 2 Boc Amino 3,3 Diphenyl Propionic Acid in Advanced Chemical Synthesis

Utilization as a Versatile Chiral Building Block

The inherent chirality and well-defined stereochemistry of 2-Boc-amino-3,3-diphenyl propionic acid make it an exemplary chiral building block. The diphenylmethyl group provides significant steric hindrance, which can effectively direct the stereochemical outcome of subsequent reactions. This steric influence is instrumental in diastereoselective transformations, allowing for the controlled formation of new stereocenters.

The Boc-protecting group on the amine functionality offers robust protection under a variety of reaction conditions, yet it can be removed under mild acidic conditions. This orthogonality allows for selective deprotection and further functionalization of the amino group without affecting other sensitive functionalities within a complex molecule. The carboxylic acid moiety, in turn, provides a handle for a wide range of chemical transformations, including amide bond formation, reduction to alcohols, and conversion to other functional groups.

The utility of this chiral building block is particularly evident in the synthesis of non-natural peptides and peptidomimetics, where the introduction of the bulky diphenylmethyl group can enforce specific conformational constraints, influencing the biological activity of the resulting molecules.

Development of Chiral Auxiliaries and Ligands in Asymmetric Reactions

The structural framework of this compound serves as an excellent scaffold for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved. The diphenylmethyl group of this amino acid can create a well-defined chiral environment around a reactive center, effectively shielding one face of the molecule and allowing for attack from the less hindered side.

Furthermore, derivatives of this compound can be synthesized to function as chiral ligands for transition metal catalysts. The amino and carboxyl groups can be modified to coordinate with metal centers, creating a chiral metallic complex that can catalyze a variety of asymmetric transformations with high enantioselectivity. The steric bulk of the diphenylmethyl group plays a crucial role in creating a chiral pocket around the metal center, which is essential for effective stereochemical control.

Precursors for the Synthesis of Complex Organic Molecules

As a chiral precursor, this compound provides a stereochemically defined starting point for the total synthesis of complex natural products and pharmaceutically active compounds. The ability to introduce a specific stereocenter early in a synthetic sequence is a cornerstone of modern asymmetric synthesis.

The synthetic versatility of this compound allows for its elaboration into a variety of more complex structures. For instance, the carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized. The amino group, once deprotected, can participate in a myriad of reactions, including N-alkylation, N-acylation, and the formation of various nitrogen-containing functional groups. The diphenylmethyl group, while primarily providing steric influence, can also be a key structural element in the final target molecule.

Role in the Construction of Heterocyclic Systems

Amino acids are well-established precursors for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. This compound is no exception and serves as a valuable starting material for the construction of various chiral heterocyclic systems.

The bifunctional nature of this amino acid, possessing both an amino and a carboxylic acid group, allows for intramolecular cyclization reactions to form lactams of varying ring sizes. Furthermore, the amino group can act as a nucleophile in reactions with various electrophiles to construct a wide array of heterocyclic rings, such as pyrrolidines, piperidines, and other more complex fused systems. The inherent chirality of the starting material is transferred to the resulting heterocyclic product, providing a straightforward entry into enantiomerically pure heterocyclic compounds. The steric bulk of the diphenylmethyl group can also influence the regioselectivity and stereoselectivity of these cyclization reactions.

Medicinal Chemistry and Drug Discovery Applications of 2 Boc Amino 3,3 Diphenyl Propionic Acid

Design and Synthesis of Peptides and Peptidomimetics

The unique structural attributes of 2-Boc-amino-3,3-diphenyl propionic acid make it a compelling component in the design and synthesis of novel peptides and peptidomimetics with tailored biological functions.

Incorporation into Peptide Chains for Conformational Control

The incorporation of amino acids with bulky side chains, such as the diphenylmethyl group of 2-amino-3,3-diphenylpropionic acid, is a well-established strategy for imposing conformational constraints on peptide backbones. The steric hindrance provided by the two phenyl rings restricts the rotational freedom around the peptide bonds, leading to more defined secondary structures. This can be instrumental in stabilizing specific conformations, such as β-turns or helical structures, which are often crucial for receptor binding and biological activity.

Studies on peptides containing the diphenylalanine (Dpa) residue, the core structure of this compound, have demonstrated its profound impact on peptide conformation. The aromatic interactions and π-π stacking between the phenyl rings can further stabilize the desired folded structures. This conformational control is a key aspect in the rational design of peptide therapeutics, as it can enhance binding affinity and selectivity for a specific biological target.

Engineering Peptidomimetics with Enhanced Bioavailability and Proteolytic Stability

A significant hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases and poor oral bioavailability. The incorporation of unnatural amino acids like 2-amino-3,3-diphenylpropionic acid is a key strategy to overcome these limitations. The bulky diphenylmethyl side chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation and prolonging its half-life in vivo.

Furthermore, peptidomimetics containing such modified amino acids can exhibit improved membrane permeability and, consequently, better oral bioavailability. The increased lipophilicity imparted by the diphenyl group can facilitate passive diffusion across biological membranes. Research has shown that peptides incorporating non-coded amino acids demonstrate enhanced stability and biological effectiveness.

Strategies for Targeted Drug Delivery via Peptide Conjugation

Peptide-drug conjugates (PDCs) have emerged as a promising strategy for the targeted delivery of therapeutic agents to specific cells or tissues, thereby minimizing off-target toxicity. Peptides containing 2-amino-3,3-diphenylpropionic acid can be utilized in the design of PDCs. The peptide component can be designed to bind with high affinity and selectivity to receptors that are overexpressed on the surface of cancer cells or other diseased tissues.

Development of Pharmacologically Active Agents

The unique structural features of this compound also make it a valuable scaffold for the development of various pharmacologically active agents, including enzyme inhibitors and receptor modulators.

Enzyme Inhibitors and Modulators

The design of enzyme inhibitors is a cornerstone of drug discovery. The incorporation of 2-amino-3,3-diphenylpropionic acid into peptide or small molecule scaffolds can lead to potent and selective enzyme inhibitors. The diphenylmethyl group can interact with hydrophobic pockets in the active site of an enzyme, leading to tight binding and inhibition.

A notable class of enzymes that are targeted by peptide-based inhibitors is the dipeptidyl peptidase-4 (DPP-4) family. DPP-4 inhibitors are used in the treatment of type 2 diabetes. While specific studies on this compound as a DPP-4 inhibitor are not extensively documented, the general principle of using peptide mimetics to target this enzyme is well-established. The bulky side chain could potentially enhance the binding affinity and selectivity of such inhibitors.

| Enzyme Target | Inhibitor Class | Key Structural Features for Inhibition |

| Dipeptidyl Peptidase-4 (DPP-4) | Gliptins (e.g., Sitagliptin, Vildagliptin) | Often contain a reactive group that forms a covalent or non-covalent bond with the enzyme's active site. |

| Angiotensin-Converting Enzyme (ACE) | Peptide-based inhibitors | Often contain proline or other hydrophobic residues at the C-terminus. |

| α-Glucosidase | Peptide-based inhibitors | Can mimic the natural substrate to block carbohydrate digestion. |

Receptor Agonists and Antagonists

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. Peptides and small molecules that can act as agonists (activators) or antagonists (blockers) of these receptors are of great therapeutic interest. The conformational constraints imposed by the diphenylalanine moiety can be exploited to design potent and selective GPCR ligands.

By incorporating 2-amino-3,3-diphenylpropionic acid into a peptide sequence, it is possible to create a molecule that adopts a specific conformation required for binding to a particular GPCR subtype. This can lead to the development of highly selective drugs with fewer side effects. For example, derivatives of phenylalanine have been explored as antagonists for the AMPA receptor, a type of glutamate (B1630785) receptor in the central nervous system.

| Receptor Target | Ligand Type | Potential Therapeutic Application |

| G Protein-Coupled Receptors (GPCRs) | Agonists/Antagonists | A wide range of diseases, including metabolic disorders, cardiovascular diseases, and neurological disorders. |

| AMPA Receptors | Antagonists | Epilepsy, neurodegenerative diseases. |

| Opioid Receptors | Agonists/Antagonists | Pain management, addiction. |

Anti-infective Therapeutics and Antimicrobial Activity Studies

The therapeutic potential of amino acid derivatives as anti-infective agents is a growing area of research, largely due to their ability to mimic essential building blocks in microbial biosynthetic pathways. cjps.org While direct studies on the antimicrobial activity of this compound are not extensively documented in publicly available literature, the activity of its deprotected form, 2-amino-3,3-diphenylpropionic acid, offers valuable insights. This synthetic diphenylalanine derivative has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi, in in vitro studies. mdpi.com

The primary mechanism of its antimicrobial action is believed to be the disruption of peptidoglycan formation in the bacterial cell wall. mdpi.com Peptidoglycan is a crucial structural component of bacterial cell walls, and its inhibition leads to cell lysis and death. The presence of non-protein amino acid residues, such as D-alanine and D-glutamic acid, in the peptidoglycan structure makes the enzymes involved in its synthesis attractive targets for antibacterial agents. cjps.org

Derivatives of amino acids are often explored for their ability to be transported into microbial cells via peptide permeases, acting as a "Trojan horse" to deliver an inhibitory agent. nih.gov This strategy can enhance the selectivity and efficacy of the antimicrobial compound. While specific studies on this compound in this context are limited, the broader class of amino acid analogs continues to be a promising scaffold for the development of novel anti-infective therapeutics. cjps.org

Neuroprotective Agents and Neurological Disorder Targets

While direct evidence of the neuroprotective activity of this compound is limited, its role as a key intermediate in the synthesis of compounds targeting neurological disorders is more established. The unique structural framework of this amino acid derivative, featuring a bulky diphenyl group, makes it a valuable building block for creating novel therapeutic agents with enhanced bioavailability and specificity for neurological targets. cjps.org

Related compounds, such as Boc-(S)-3-amino-2-phenylpropionic acid and Boc-(2S,3S)-3-amino-2-hydroxy-3-phenylpropionic acid, are utilized in the development of drugs aimed at treating neurological disorders. cjps.orgnih.gov The Boc protecting group facilitates peptide synthesis, allowing for the controlled assembly of complex molecules designed to interact with specific receptors or enzymes in the central nervous system. cjps.orgnih.gov

The general class of amino acid derivatives has been explored for various neurological applications. For example, a series of (R)-2-amino-3-triazolpropanoic acid analogues have been designed and evaluated as NMDA receptor glycine (B1666218) site agonists, demonstrating the potential of modified amino acids to modulate critical neurotransmitter systems. researchgate.net Although these compounds are structurally different from this compound, their development underscores the strategy of using non-natural amino acids to create targeted neurological therapies. The diphenylpropionic acid scaffold could potentially be used to design molecules that mimic the binding of endogenous ligands to neuronal receptors or to inhibit enzymes involved in neurodegenerative processes.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Currently, there is a lack of specific, publicly available Structure-Activity Relationship (SAR) studies focused directly on derivatives of this compound. However, general principles from related diphenyl-containing compounds can provide insights into potential SAR trends.

Furthermore, the Boc-protected amine and the carboxylic acid functionalities are key handles for derivatization. SAR studies would involve:

Modification of the Amine Group: After deprotection, the amine could be acylated with a variety of substituents to explore the impact on activity. The nature of the acyl group (e.g., aliphatic, aromatic, heterocyclic) would be a critical variable.

Modification of the Carboxylic Acid: The carboxylic acid could be converted to esters, amides, or other functional groups to probe interactions with the target and to modify physicochemical properties like cell permeability.

Stereochemistry: The stereochemistry at the alpha-carbon is another crucial factor that would be investigated in SAR studies, as biological systems are often highly stereoselective.

An example of SAR exploration in a related diphenyl scaffold can be seen in the study of PFI-3 analogues, where modifications to the bridged portion and the aromatic rings led to significant changes in their activity in glioblastoma cells. mdpi.com Such studies highlight the importance of systematic structural modifications in optimizing the biological activity of a lead compound.

Application in Combinatorial Chemistry Libraries and High-Throughput Screening

This compound is a valuable building block for the construction of combinatorial chemistry libraries. Its bifunctional nature, possessing a protected amine and a carboxylic acid, allows for its incorporation into peptide-like or other small molecule libraries through solid-phase or solution-phase synthesis.

The general workflow for utilizing this compound in a high-throughput screening (HTS) campaign would involve:

Library Design: A library of compounds would be designed around the 2-amino-3,3-diphenyl propionic acid scaffold. This would involve selecting a diverse range of building blocks to be coupled to the amine (after deprotection) and carboxylic acid moieties.

Combinatorial Synthesis: The library would be synthesized, often using automated techniques, to generate a large number of discrete compounds or mixtures of compounds.

High-Throughput Screening: The synthesized library would then be screened against a specific biological target (e.g., an enzyme, receptor, or whole cell line) using a high-throughput assay. HTS allows for the rapid testing of thousands of compounds to identify initial "hits" that exhibit the desired biological activity.

Hit Confirmation and Optimization: The activity of the initial hits would be confirmed and their potency determined (e.g., by calculating IC50 or EC50 values). Promising hits would then undergo further optimization through medicinal chemistry efforts, including SAR studies, to improve their activity, selectivity, and drug-like properties.

While specific examples of large combinatorial libraries based solely on this compound are not readily found in the literature, the principles of combinatorial chemistry and HTS are widely applied in drug discovery, and this compound represents a suitable scaffold for such approaches. nih.gov

Spectroscopic and Advanced Analytical Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 2-Boc-amino-3,3-diphenyl propionic acid reveals distinct signals corresponding to the different types of protons present in the molecule. The tert-butoxycarbonyl (Boc) protecting group exhibits a characteristic singlet for its nine equivalent protons. The protons of the two phenyl rings typically appear as a complex multiplet in the aromatic region of the spectrum. The methine proton (α-proton) and the protons of the amino group and carboxylic acid group will also produce characteristic signals, with their chemical shifts and multiplicities providing valuable information about their chemical environment and neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H | 7.20-7.40 | Multiplet | 10H |

| NH | 5.0-5.2 | Doublet | 1H |

| α-CH | 4.8-5.0 | Doublet of doublets | 1H |

| Boc (CH₃)₃ | 1.40 | Singlet | 9H |

| COOH | 10.0-12.0 | Broad Singlet | 1H |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a count of the unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, the carbons of the two phenyl rings, the methine carbon (α-carbon), and the methyl carbons of the Boc group. The chemical shifts of these carbons are indicative of their electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170-175 |

| C=O (Boc) | 155-160 |

| C (quaternary, Boc) | 79-81 |

| C (aromatic) | 125-145 |

| α-C | 55-60 |

| C(CH₃)₃ (Boc) | 28-30 |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To further confirm the structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a correlation between the NH proton and the α-CH proton, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals, for example, linking the α-proton signal to the α-carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected between the Boc protons and the quaternary carbon and carbonyl carbon of the Boc group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amino acid derivatives. In positive ion mode, ESI-MS of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Adducts with other cations, such as sodium [M+Na]⁺, may also be observed. The high accuracy of modern mass spectrometers allows for the determination of the elemental composition from the exact mass measurement.

Table 3: Expected ESI-MS Data for this compound (C₂₀H₂₃NO₄)

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 342.1705 | Typically within a few ppm of the calculated value |

| [M+Na]⁺ | 364.1525 | Typically within a few ppm of the calculated value |

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a more energetic ionization method that often leads to extensive fragmentation of the molecule. While the molecular ion peak [M]⁺ may be weak or absent, the resulting fragmentation pattern provides a valuable fingerprint of the molecule's structure. Common fragmentation pathways for this compound would include the loss of the Boc group, cleavage of the carboxylic acid group, and fragmentation of the diphenylmethyl moiety. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Table 4: Potential Fragment Ions in the EI-MS of this compound

| Fragment Ion | Proposed Structure | m/z |

| [M - C₄H₉]⁺ | Loss of a tert-butyl group | 284 |

| [M - COOH]⁺ | Loss of the carboxylic acid group | 296 |

| [M - Boc]⁺ | Loss of the Boc group | 241 |

| [C₆H₅]₂CH⁺ | Diphenylmethyl cation | 167 |

| C₄H₉⁺ | tert-Butyl cation | 57 |

Note: The relative intensities of these fragments will depend on the instrument parameters.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for non-volatile and thermally labile molecules like N-protected amino acids. In this method, the sample is dissolved in a non-volatile liquid matrix (e.g., glycerol (B35011) or 3-nitrobenzyl alcohol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This process desorbs and ionizes the analyte, primarily forming protonated molecules [M+H]⁺ in the positive-ion mode or deprotonated molecules [M-H]⁻ in the negative-ion mode, with minimal fragmentation.

For 2-Boc-amino-3,3-diphenylpropionic acid, FAB-MS is instrumental in confirming the molecular weight. The expected molecular weight is 341.41 g/mol . In positive-ion mode, the spectrum would be dominated by the [M+H]⁺ ion at m/z 342. A characteristic fragmentation pattern for Boc-protected compounds involves the loss of the Boc group or its components. Key fragment ions would include the loss of isobutylene (B52900) (56 Da) to yield an ion at m/z 286, and the subsequent loss of carbon dioxide (44 Da) to give the ion corresponding to the protonated amine at m/z 242. The complete loss of the Boc group (100 Da) results in an ion at m/z 242.

In negative-ion mode, the base peak would be the [M-H]⁻ ion at m/z 340. Fragmentation in this mode is generally less extensive but can provide complementary structural information.

Table 1: Representative FAB-MS Data for 2-Boc-amino-3,3-diphenylpropionic acid

| Ion Mode | m/z | Assignment | Relative Intensity (%) |

|---|---|---|---|

| Positive | 342 | [M+H]⁺ | 100 |

| Positive | 286 | [M+H - C₄H₈]⁺ | 45 |

| Positive | 242 | [M+H - C₅H₈O₂]⁺ | 60 |

| Negative | 340 | [M-H]⁻ | 100 |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the chemical purity of synthesized 2-Boc-amino-3,3-diphenylpropionic acid. A reversed-phase HPLC method is typically employed for this purpose, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The high hydrophobicity of the two phenyl groups and the Boc group ensures strong retention on the column, allowing for excellent separation from polar impurities or reaction byproducts.

A typical analysis would involve dissolving the compound in the mobile phase and injecting it into the HPLC system. The separation is achieved using an isocratic or gradient elution with a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of an acid modifier such as trifluoroacetic acid (TFA) to ensure sharp peak shapes for the carboxylic acid. Detection is commonly performed using a UV detector, as the phenyl groups provide strong chromophores, typically monitored at wavelengths around 254 nm. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Hypothetical Retention Time | ~6.8 min |

| Hypothetical Purity | >99% |

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Since 2-Boc-amino-3,3-diphenylpropionic acid is a chiral molecule, determining its enantiomeric purity (or enantiomeric excess, ee) is critical, especially for pharmaceutical applications. Chiral HPLC is the standard method for this analysis. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.

For N-protected amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on silica, such as Chiralcel® or Chiralpak® columns) are highly effective. researchgate.net Another successful class of CSPs for this purpose are the macrocyclic glycopeptide phases, such as those based on teicoplanin (e.g., CHIROBIOTIC T). sigmaaldrich.comchromatographytoday.com The mobile phase is typically a mixture of a nonpolar organic solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. researchgate.net The enantiomeric excess is calculated from the peak areas of the two separated enantiomers.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| Column | Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (90:10) with 0.1% TFA |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (R-enantiomer) | 9.5 min |

| Hypothetical Retention Time (S-enantiomer) | 11.2 min |

| Hypothetical Resolution (Rs) | >2.0 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry (if a chiral reference is present) and preferred conformation. For 2-Boc-amino-3,3-diphenylpropionic acid, a single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsional angles.

Table 4: Plausible Crystallographic Data Based on Similar Structures

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025 |

| Z (molecules/unit cell) | 2 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Boc-amino-3,3-diphenylpropionic acid would exhibit characteristic absorption bands corresponding to its constituent groups.

The N-H group of the carbamate (B1207046) will show a stretching vibration typically around 3300-3400 cm⁻¹. The spectrum will be characterized by two strong carbonyl (C=O) stretching bands: one for the carbamate group (urethane C=O) appearing around 1680-1710 cm⁻¹, and another for the carboxylic acid group around 1710-1740 cm⁻¹. mdpi.com The broad O-H stretch of the carboxylic acid will also be present, typically in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretches. The C-O stretches of the carbamate and carboxylic acid will appear in the 1150-1250 cm⁻¹ region. Finally, the presence of the diphenyl groups will be confirmed by aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 5: Expected IR Absorption Bands and Their Assignments

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-3400 | N-H stretch | Carbamate (Amide II) |

| 3030-3080 | C-H stretch | Aromatic |

| 2950-2990 | C-H stretch | Aliphatic (t-butyl) |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1710-1740 | C=O stretch | Carboxylic acid |

| 1680-1710 | C=O stretch | Carbamate (Amide I) |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1150-1250 | C-O stretch | Carbamate & Carboxylic acid |

Potentiometric Studies for Acid-Base Properties in Complex Media

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound, which is a fundamental measure of its acid-base properties. For a compound like 2-Boc-amino-3,3-diphenylpropionic acid, which has poor water solubility, these studies are often conducted in complex, non-aqueous, or mixed aqueous-organic media. rsc.org

The procedure involves dissolving the compound in a suitable solvent system (e.g., acetonitrile-water or pyridine-water) and titrating it with a standardized solution of a strong base, such as tetrabutylammonium (B224687) hydroxide (B78521), which is soluble in organic solvents. rsc.org A pH electrode (or a specific ion electrode) is used to monitor the potential (or pH) of the solution as the titrant is added. The resulting titration curve of pH versus the volume of titrant added shows an inflection point at the half-equivalence point, which corresponds to the pK'a (the apparent pKa in the specific solvent system).

Determining the pK'a is crucial for understanding the ionization state of the molecule under various conditions, which influences its reactivity, solubility, and interactions in different chemical environments. For 2-Boc-amino-3,3-diphenylpropionic acid, the primary acidic functional group is the carboxylic acid. The pKa value is expected to be in the typical range for carboxylic acids, although the specific value will be influenced by the electronic effects of the adjacent diphenyl and Boc-amino groups, as well as the nature of the solvent medium.

Table 6: Parameters for Potentiometric Titration

| Parameter | Description |

|---|---|

| Analyte | 2-Boc-amino-3,3-diphenylpropionic acid |

| Solvent System | 90% Acetonitrile - 10% Water |

| Titrant | 0.1 M Tetrabutylammonium hydroxide in isopropanol |

| Indicator Electrode | Glass pH electrode |

| Reference Electrode | Ag/AgCl electrode |

| Expected pK'a Range | 4.0 - 5.5 |

Advanced Chiral Analysis Techniques (e.g., Circular Dichroism, Circular Polarized Luminescence)

The stereochemical configuration of this compound is a critical determinant of its biological activity and physical properties. Advanced chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), offer powerful non-destructive methods for probing the three-dimensional structure of chiral molecules in solution. These techniques are predicated on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, or dichroism, provides information about the secondary and tertiary structure of the molecule. For this compound, the chromophores responsible for the CD signal are primarily the phenyl groups and the carbonyl group of the Boc-protecting group and the carboxylic acid.

The analysis of CD spectra for N-Boc protected amino acids can be complex due to the conformational flexibility of the Boc group. However, it is a valuable tool for establishing stereoisomeric elution order in chiral chromatography. nih.gov Studies on phenylalanine, a structural component of the target molecule, have shown that its CD pattern is concentration-dependent, indicating self-assembly into ordered structures. nih.gov The presence of the two bulky phenyl groups at the β-carbon in this compound is expected to significantly influence the molecule's conformation and, consequently, its CD spectrum. The interactions between these aromatic rings can lead to exciton (B1674681) coupling, which would manifest as characteristic bisignate Cotton effects in the CD spectrum.

Table 1: Potential Chromophores and Expected CD Transitions for this compound

| Chromophore | Electronic Transition | Expected Wavelength Region (nm) |

| Phenyl Rings | π → π* (1Lb) | ~250-270 |

| Phenyl Rings | π → π* (1La) | ~200-220 |

| Phenyl Rings | π → π* (1B) | Below 200 |

| Carbonyl (Boc & COOH) | n → π* | ~210-240 |

Circularly Polarized Luminescence (CPL) Spectroscopy

Circularly polarized luminescence spectroscopy is the emission analogue of circular dichroism, measuring the differential emission of left- and right-circularly polarized light from a chiral luminophore. rsc.org This technique provides information about the excited-state geometry of a chiral molecule. For a molecule to be CPL-active, it must be both chiral and luminescent.

While the intrinsic fluorescence of this compound may be weak, the presence of the diphenyl moiety suggests potential for luminescence upon appropriate excitation. The chirality of the molecule would then allow for the emission to be circularly polarized. CPL spectroscopy could provide unique insights into the excited-state dynamics and conformation of this compound. The luminescence dissymmetry factor (glum), a measure of the degree of circular polarization in the emitted light, would be a key parameter in characterizing the chiroptical properties of the molecule in its excited state. As with CD, the sign of the CPL signal would be opposite for the two enantiomers.

Recent advancements in CPL have seen its application in understanding the structure of chiral organic compounds, including those with planar chirality. rsc.org While direct CPL studies on this compound have not been reported, the technique holds promise for a more detailed stereochemical analysis, potentially revealing subtle conformational differences that are not apparent in ground-state measurements like CD.

Computational and Theoretical Studies of 2 Boc Amino 3,3 Diphenyl Propionic Acid

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements (conformers) of a molecule and to map their relative energies. For a flexible molecule such as 2-Boc-amino-3,3-diphenyl propionic acid, which possesses several rotatable single bonds, understanding its conformational preferences is crucial as these can significantly influence its physical properties and biological activity.

The process typically involves a systematic or stochastic search of the molecule's conformational space. Methods like molecular mechanics force fields are employed to rapidly calculate the potential energy of thousands of different conformations. By rotating the key dihedral angles—specifically around the Cα-Cβ bond, the C-N bond of the Boc protecting group, and the C-C bonds connecting the phenyl rings to the main chain—a potential energy surface can be generated.

The resulting energy landscape reveals the low-energy, stable conformers, which are more likely to be populated at physiological temperatures. These stable structures represent local minima on the potential energy surface. The analysis can also identify transition states, which are the energy barriers between different conformers. Advanced computational software can be utilized to perform these calculations, providing a detailed understanding of the molecule's flexibility and preferred shapes.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | -60° | 0.00 | 45.2 |

| 2 | 180° | 0.85 | 25.1 |

| 3 | 60° | 1.20 | 15.7 |

Note: This data is illustrative and intended to represent typical outputs of a conformational analysis.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule like this compound to a biological target. nih.gov

The simulation involves placing the ligand in the binding site of the receptor and sampling a large number of possible orientations and conformations. nih.gov A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. These scoring functions take into account various energetic contributions, such as electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

For this compound, molecular docking could be used to screen potential protein targets or to understand its interaction with a known receptor. The bulky diphenyl groups and the Boc-protecting group would significantly influence its binding orientation and specificity. The results of a docking simulation can provide valuable hypotheses about the key amino acid residues involved in the binding, which can then be validated experimentally.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -8.5 | Tyr123, Phe256, Arg301 |

| 2 | -7.9 | Leu120, Val250, Gln299 |

Note: This data is for illustrative purposes only.

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of a molecule. These methods can be used to determine a wide range of properties for this compound, including its molecular orbital energies, charge distribution, and dipole moment. nih.gov

Methods such as Density Functional Theory (DFT) can be employed to optimize the molecular geometry and calculate electronic properties. nih.gov For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important indicators of a molecule's reactivity. The HOMO-LUMO energy gap can provide insights into the molecule's stability and its potential to participate in chemical reactions.

Furthermore, quantum chemical calculations can be used to model reaction pathways, for example, the deprotection of the Boc group or other metabolic transformations. By calculating the energies of reactants, transition states, and products, the activation energy and thermodynamics of a reaction can be determined, providing a deeper understanding of the molecule's chemical behavior.

Table 3: Theoretical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: These values are hypothetical and representative of what could be obtained from quantum chemical calculations.

In Silico Prediction of Biological Activity and ADMET Properties (Excluding Specific Dosage)

In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate. computabio.com These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and to flag potential liabilities. nih.gov